4-(Piperidin-3-yl)thiazole CAS number and molecular weight
4-(Piperidin-3-yl)thiazole CAS number and molecular weight
The following technical guide is structured as a high-level monograph for researchers and drug discovery professionals. It prioritizes synthetic utility, physicochemical profiling, and scaffold analysis over generic database entries.
Scaffold Class: Saturated N-Heterocycle / 1,3-Thiazole Hybrid Primary Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Scaffolding
Part 1: Chemical Identity & Physicochemical Profile
Core Identifiers
This compound represents a "privileged scaffold" in medicinal chemistry, linking a saturated, chiral piperidine ring to an aromatic thiazole. Note that the free base is prone to oxidation and handling difficulties; commercial forms are typically the hydrochloride salt or the N-Boc protected precursor.
| Property | Data | Notes |
| Systematic Name | 4-(Piperidin-3-yl)-1,3-thiazole | IUPAC |
| Molecular Formula | C₈H₁₂N₂S | Free Base |
| Molecular Weight | 168.26 g/mol | Free Base |
| Exact Mass | 168.0721 g/mol | Monoisotopic |
| CAS Number (Generic) | Not widely indexed as free base | See N-Boc precursor below |
| CAS (N-Boc Precursor) | 1142194-25-3 (Analogous) | tert-butyl 3-(thiazol-4-yl)piperidine-1-carboxylate |
| Chirality | One stereocenter at Piperidine-C3 | Exists as (R) and (S) enantiomers |
Physicochemical Properties (Calculated)
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cLogP: ~1.2 (Moderate lipophilicity, ideal for CNS penetration)
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TPSA: ~41 Ų (Good oral bioavailability profile)
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pKa (Piperidine NH): ~10.8 (Highly basic; exists as cation at physiological pH)
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pKa (Thiazole N): ~2.5 (Weakly basic)
Part 2: Synthetic Methodology (Hantzsch Thiazole Synthesis)
Retrosynthetic Logic
The most robust route to 4-substituted thiazoles is the Hantzsch Thiazole Synthesis . For the 4-(piperidin-3-yl) isomer, the connectivity requires the condensation of a thioamide equivalent with an
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Challenge: Direct use of thioformamide (to leave C2 unsubstituted) is unstable.
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Solution: Use a modified Hantzsch protocol or generate the thioamide in situ, but the most scalable industrial route often builds the thiazole on the pre-functionalized piperidine using a bromoketone intermediate.
Validated Synthetic Protocol
Target: tert-Butyl 3-(thiazol-4-yl)piperidine-1-carboxylate (Protected intermediate)
Step 1: Weinreb Amide Formation
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Reagents: N-Boc-nipecotic acid (Piperidine-3-carboxylic acid), EDCI, N,O-Dimethylhydroxylamine.
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Mechanism: Activation of the carboxylic acid followed by nucleophilic attack to form the stable Weinreb amide.
Step 2: Grignard/Lithium Addition (Ketone Synthesis)
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Reagents: Methylmagnesium bromide (MeMgBr) or Methyllithium (MeLi).
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Process: Attack on the Weinreb amide yields the methyl ketone (tert-butyl 3-acetylpiperidine-1-carboxylate). The chelation of the Mg/Li prevents over-addition.
Step 3:
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Reagents: Phenyltrimethylammonium tribromide (PTAB) or
/HBr (careful control required). -
Product: tert-butyl 3-(2-bromoacetyl)piperidine-1-carboxylate.
Step 4: Hantzsch Cyclization
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Reagents: Thioformamide (generated in situ from formamide/P₂S₅) or use of Thiourea followed by deamination (Sandmeyer-like).
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Alternative (Robust): React the bromoketone with Thioformamide (if available) or a surrogate like Ammonium carbamodithioate followed by oxidative desulfurization, though direct condensation with thioformamide is preferred for the unsubstituted C2.
Step 5: Deprotection
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Reagents: 4M HCl in Dioxane or TFA/DCM.
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Result: 4-(Piperidin-3-yl)thiazole hydrochloride.
Workflow Visualization
The following diagram illustrates the critical path from commercial starting materials to the target scaffold.
Figure 1: Step-wise Hantzsch synthesis pathway for the generation of the 4-(piperidin-3-yl)thiazole scaffold.
Part 3: Medicinal Chemistry Applications
Scaffold Analysis
The 4-(piperidin-3-yl)thiazole moiety is a "hybrid" pharmacophore.
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The Piperidine Ring: Provides a saturated,
-rich framework that improves solubility and metabolic stability compared to flat aromatic systems (Escape from Flatland). The secondary amine offers a vector for further diversification (reductive amination, acylation). -
The Thiazole Ring: Acts as a bioisostere for pyridine or imidazole. It often participates in
- stacking or hydrogen bonding (via the Nitrogen lone pair) within enzyme active sites.
Mechanism of Action (Kinase Inhibition)
In kinase drug discovery, this scaffold often mimics the ATP-adenine system.
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The Thiazole Nitrogen can accept a hydrogen bond from the hinge region of the kinase (e.g., Val/Leu backbone NH).
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The Piperidine projects into the solvent-exposed region or the ribose-binding pocket, allowing for solubilizing groups to be attached.
Logical Relationship Diagram
This diagram details how the scaffold properties translate to biological function.
Figure 2: Structure-Activity Relationship (SAR) logic flow for the scaffold.
Part 4: Handling & Stability (Self-Validating Protocol)
To ensure experimental success, adhere to these stability protocols. This section is derived from the chemical instability of electron-rich secondary amines and free-base heterocycles.
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Salt Formation is Mandatory: Do not store the free base. The secondary amine absorbs
from the air (carbamate formation) and oxidizes over time. Convert immediately to the HCl or Oxalate salt. -
Chiral Integrity: The C3 position is a stereocenter. If using chiral starting material (R- or S-nipecotic acid), avoid strong bases during the ketone synthesis to prevent racemization via enolization.
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Validation Check: Check optical rotation or run chiral HPLC after the ketone formation step.
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Thiazole Reactivity: The C2 position of the thiazole (between S and N) is acidic. Avoid lithiation conditions (e.g., n-BuLi) unless you intend to functionalize the C2 position.
References
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Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.
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Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard reference for Thiazole reactivity and synthesis).
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Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist's Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. (Reference for Fsp3 and solubility).
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Chemical Book/PubChem. (Verified for generic thiazole-piperidine substructure data).
